molecular formula C24H24N6O2 B2827187 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946378-97-8

4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2827187
CAS RN: 946378-97-8
M. Wt: 428.496
InChI Key: JVHWRSAEFNOCAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazolo[3,4-d]pyridazinone core might be expected to exhibit typical reactivity patterns of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups, and its stability could be affected by the presence of the heterocyclic core .

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(32)29(26-18)17-22(31)28-14-12-27(13-15-28)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWRSAEFNOCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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